molecular formula C12H15ClN2O2 B1452699 (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156804-89-5

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1452699
M. Wt: 254.71 g/mol
InChI Key: FWHXHERMJJAYTI-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H15ClN2O2. It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reactant undergoes a series of successive protonations .


Molecular Structure Analysis

The molecular structure of “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

“(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” has a molecular weight of 254.71. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acid derivatives, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have wide-ranging applications due to their bioactive properties (drug, pro-drug), bone targeting, and use in the design of supramolecular or hybrid materials. These applications span chemistry, biology, and physics, underscoring the synthesis of phosphonic acids as crucial for numerous research projects (Sevrain et al., 2017).

Anaerobic Oxidation of Methane

In marine environments, the anaerobic oxidation of methane with sulphate is a significant process for methane sink, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This research area explores microbial communities' lipid biomarker signatures for chemotaxonomic identification, highlighting the complexity of microbial interactions in methane oxidation processes (Niemann & Elvert, 2008).

Cryopreservation of Microorganisms

The use of cryoprotective additives (CPAs) for the frozen storage of microorganisms outlines the importance of dimethyl sulfoxide (Me2SO), glycerol, and other compounds in cryomicrobiology. This research area focuses on improving the success rates of microorganism preservation through empirical determination of the best CPA or combination thereof (Hubálek, 2003).

Biopolymers Produced by Methanotrophic Bacteria

Methanotrophic bacteria's role in producing poly-3-hydroxybutyrate (PHB), a biodegradable polymer, is significant for environmental biotechnology. This area of research explores the applications of PHB in industry, medicine, and pharmacy due to its environmentally friendly properties and potential as an alternative to petrochemical polymers (Kubaczyński et al., 2019).

Antioxidant Properties of Chromones

Chromones and their derivatives, present in significant amounts in a normal human diet, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. These properties are attributed to the antioxidant ability of chromones to neutralize active oxygen and inhibit free radicals, thus delaying or preventing cell impairment (Yadav et al., 2014).

properties

IUPAC Name

(2-chloropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-10(4-1-5-14-11)12(17)15-6-2-3-9(7-15)8-16/h1,4-5,9,16H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHXHERMJJAYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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